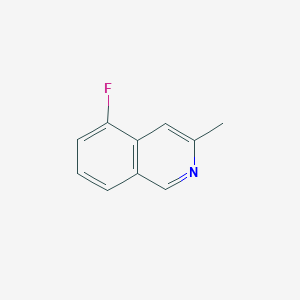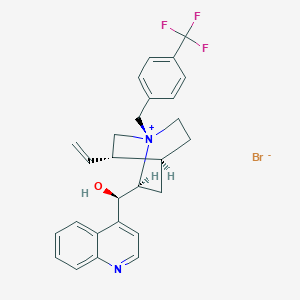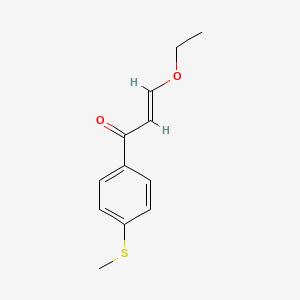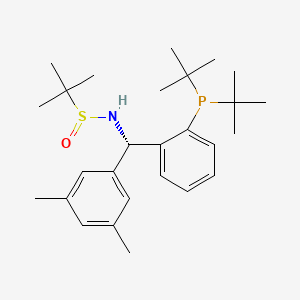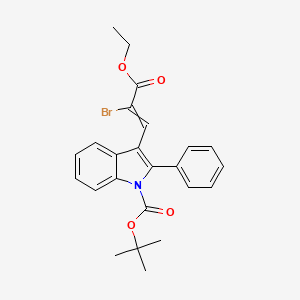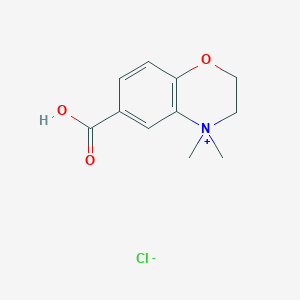![molecular formula C7H7N3O B13647454 3-Amino-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B13647454.png)
3-Amino-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one is a heterocyclic compound with a unique structure that includes both pyrrole and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyrrole derivatives with acyl (bromo)acetylenes, followed by the addition of propargylamine and subsequent intramolecular cyclization . This method is efficient and yields the desired compound with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and efficiency of the process. The scalability of the synthesis is crucial for its application in pharmaceutical manufacturing.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: The amino group allows for nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include various substituted and functionalized derivatives of the original compound, which can have enhanced or modified biological activities.
Applications De Recherche Scientifique
3-Amino-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the synthesis of materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 3-Amino-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved in disease processes . The exact pathways and targets depend on the specific biological context and the derivatives used.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,6-Dihydro-7H-pyrrolo[3,4-b]pyridin-7-one: Lacks the amino group, leading to different reactivity and biological activity.
6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine: Contains a pyrimidine ring instead of a pyridine ring, resulting in different pharmacological properties.
Uniqueness
3-Amino-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one is unique due to its specific structure, which allows for versatile chemical modifications and a wide range of biological activities. Its amino group provides a site for further functionalization, making it a valuable scaffold in drug discovery and development.
Propriétés
Formule moléculaire |
C7H7N3O |
|---|---|
Poids moléculaire |
149.15 g/mol |
Nom IUPAC |
3-amino-5,6-dihydropyrrolo[3,4-b]pyridin-7-one |
InChI |
InChI=1S/C7H7N3O/c8-5-1-4-2-10-7(11)6(4)9-3-5/h1,3H,2,8H2,(H,10,11) |
Clé InChI |
RWLZVLRWZUUPAQ-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C(=O)N1)N=CC(=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3a,6a-dimethyl-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-2,2-dione](/img/structure/B13647382.png)
